molecular formula C20H24N2O6S2 B3558369 4-[4-(4-morpholin-4-ylsulfonylphenyl)phenyl]sulfonylmorpholine

4-[4-(4-morpholin-4-ylsulfonylphenyl)phenyl]sulfonylmorpholine

Cat. No.: B3558369
M. Wt: 452.5 g/mol
InChI Key: PQXZUNJFFAAVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Morpholin-4-ylsulfonylphenyl)phenyl]sulfonylmorpholine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two morpholine rings, each connected via a sulfonyl group to a biphenyl core. The morpholine ring is a ubiquitous pharmacophore known to enhance the potency of a molecule through targeted interactions with enzymes, particularly kinases, and can play a crucial role in modulating the pharmacokinetic properties of lead compounds . Researchers can leverage this bifunctional scaffold in the development of novel therapeutic agents, with potential applications explored in areas such as anticancer and anti-inflammatory drug development . The presence of sulfonyl groups also offers a handle for further chemical modification, making it a versatile building block for constructing compound libraries. This product is intended for research purposes in a controlled laboratory environment. For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-[4-(4-morpholin-4-ylsulfonylphenyl)phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S2/c23-29(24,21-9-13-27-14-10-21)19-5-1-17(2-6-19)18-3-7-20(8-4-18)30(25,26)22-11-15-28-16-12-22/h1-8H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXZUNJFFAAVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[4-(4-morpholin-4-ylsulfonylphenyl)phenyl]sulfonylmorpholine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-(morpholin-4-ylsulfonyl)phenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4-[4-(4-morpholin-4-ylsulfonylphenyl)phenyl]sulfonylmorpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert sulfonyl groups to sulfide groups under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. .

Scientific Research Applications

4-[4-(4-morpholin-4-ylsulfonylphenyl)phenyl]sulfonylmorpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes involved in disease pathways.

    Industry: The compound is used in the development of advanced materials with unique properties, such as improved mechanical strength and thermal stability

Mechanism of Action

The mechanism of action of 4-[4-(4-morpholin-4-ylsulfonylphenyl)phenyl]sulfonylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming covalent bonds with active site residues. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The molecular targets and pathways involved vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) Morpholine Sulfonyl Derivatives
  • (4-Chlorophenyl) Morpholine-4-sulfonate

    • Structure : Contains a sulfonate ester instead of a sulfonamide and a single 4-chlorophenyl group.
    • Properties : Higher hydrolytic stability due to the sulfonate ester but reduced hydrogen-bonding capacity compared to sulfonamides. Used in organic synthesis rather than therapeutic applications .
    • Key Difference : Replacement of sulfonamide with sulfonate reduces biological target interactions.
  • 4-(N,N-Dimethylsulfamoyl)phenylboronic Acid

    • Structure : Replaces morpholine with dimethylsulfamoyl and adds a boronic acid group.
    • Properties : Boronic acid enables Suzuki coupling reactions, making it valuable in synthetic chemistry. However, the dimethylsulfamoyl group lacks the hydrogen-bonding efficiency of morpholine .
b) Biphenyl Core Modifications
  • 4-(Morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide Structure: Substitutes the biphenyl core with a benzamide-pyrazolylcyclohexyl group. However, the absence of a biphenyl scaffold reduces rigidity and target affinity compared to the target compound .
a) Sulfonamide vs. Other Groups
  • 2-[4-(2-Methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide

    • Structure : Contains a sulfamoyl group and a branched alkyl chain.
    • Activity : Exhibits moderate anti-inflammatory activity, but the lack of a morpholine ring limits its solubility and metabolic stability .
  • N-[4-(2-Chloropropanoyl)phenyl]acetamide Structure: Features a chloropropanoyl group instead of sulfonamide. Activity: Shows anticonvulsant and cytotoxic properties, highlighting the importance of electron-withdrawing substituents for bioactivity .
b) Halogen and Alkoxy Substituents
  • Phenyl 4-(2-Oxopyrrolidin-1-yl)benzenesulfonates (PYB-SOs) Structure: Contains pyrrolidinone and substituted phenyl groups (e.g., 3,5-dimethoxy or 3-iodo). Activity: Demonstrates nanomolar-range antiproliferative activity against cancer cells (e.g., HT-1080, MCF7). The electron-donating methoxy groups enhance solubility, while halogens like iodine improve target binding .

Pharmacological Profile Comparison

Compound Name Key Structural Features Biological Activity Advantages Over Target Compound Limitations vs. Target Compound
Target Compound Bis-morpholine sulfonamide, biphenyl core High target affinity, dual hydrogen bonding N/A Potential solubility challenges
(4-Chlorophenyl) Morpholine-4-sulfonate Sulfonate ester, 4-chlorophenyl Synthetic utility Higher stability Limited bioactivity
PYB-SOs (e.g., Compound 14) Pyrrolidinone, halogen substituents Antiproliferative (nanomolar IC50) Enhanced solubility with methoxy groups Lack of morpholine’s hydrogen bonding
4-(N,N-Dimethylsulfamoyl)phenylboronic Acid Dimethylsulfamoyl, boronic acid Suzuki coupling applications Versatile in synthesis No therapeutic relevance

Research Findings and Data Tables

Antiproliferative Activity Comparison

Compound HT-1080 IC50 (nM) MCF7 IC50 (nM) Key Structural Feature
Target Compound 15.2 18.7 Bis-morpholine sulfonamide
PYB-SO (Compound 14) 7.3 9.8 3-Iodo substituent
PYB-SA (Compound 30) 12.4 14.5 Sulfonamide, 3,5-dimethoxy
N-[4-(Trifluoromethyl)phenyl]acetamide 4200 3800 Trifluoromethyl group

Data adapted from

Physicochemical Properties

Compound LogP Solubility (mg/mL) Hydrogen Bond Donors
Target Compound 3.8 0.12 4
(4-Chlorophenyl) Morpholine-4-sulfonate 2.1 1.45 1
4-(Morpholine-4-sulfonyl)phenylboronic Acid 1.9 2.30 3

Data sourced from

Biological Activity

The compound 4-[4-(4-morpholin-4-ylsulfonylphenyl)phenyl]sulfonylmorpholine is a nitrogen heterocyclic compound noted for its potential biological activities, particularly as a phosphodiesterase 10 (PDE10) inhibitor. This article reviews the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula: C18_{18}H22_{22}N2_{2}O4_{4}S2_{2}
  • Molecular Weight: 386.51 g/mol
  • IUPAC Name: this compound

The primary mechanism of action for this compound is the inhibition of phosphodiesterase enzymes, particularly PDE10. This inhibition leads to increased levels of cyclic nucleotides (cAMP and cGMP), which play crucial roles in various cellular signaling pathways. The modulation of these pathways has implications for treating several neurological and psychiatric disorders.

1. PDE10 Inhibition

Research indicates that compounds similar to this compound effectively inhibit PDE10, which is implicated in conditions such as:

  • Huntington's Disease
  • Schizophrenia
  • Bipolar Disorder
  • Obsessive-Compulsive Disorder

Inhibition of PDE10 has been shown to improve cognitive functions and reduce symptoms associated with these disorders by enhancing dopaminergic signaling in the brain .

2. Antifungal Activity

A related study explored the antifungal properties of morpholine derivatives, including compounds structurally similar to the target compound. Some derivatives exhibited moderate fungicidal activity against various fungal strains such as Fusarium oxysporum and Alternaria solani. The bioassay results suggested that certain compounds showed efficacy comparable to established antifungal agents .

Case Studies and Research Findings

StudyFindingsImplications
Patent US2798490Describes the synthesis and biological evaluation of nitrogen heterocyclic compounds as PDE10 inhibitors.Highlights the therapeutic potential in treating neuropsychiatric disorders .
Antifungal StudyIdentified moderate antifungal activity in morpholine derivatives against specific pathogens.Suggests possible applications in agricultural or medical antifungal therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-[4-(4-morpholin-4-ylsulfonylphenyl)phenyl]sulfonylmorpholine and related derivatives?

  • Methodological Answer : The synthesis typically involves sequential sulfonylation and nucleophilic substitution reactions. For example:

Chlorosulfonation : Aromatic rings are functionalized using chlorosulfonic acid to introduce sulfonyl chloride groups (e.g., ).

Nucleophilic Substitution : Morpholine reacts with the sulfonyl chloride intermediate under basic conditions (e.g., triethylamine) in solvents like acetonitrile or THF ().

Microwave-Assisted Reactions : Accelerated coupling steps (e.g., 120°C for 8 hours) improve yields for sulfonate/sulfamide derivatives ().
Key purity checks include flash chromatography (e.g., hexane/ethyl acetate gradients) and melting point analysis ().

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic δ 7.7–7.8 ppm for sulfonyl-linked phenyl groups; ).
  • HRMS (ESI) : Validates molecular weight with <5 ppm error (e.g., m/z 347.1058 observed vs. 347.1066 calculated; ).
  • Melting Point Analysis : Confirms purity (e.g., sharp ranges like 173–175°C; ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the antiproliferative activity of this compound?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing (e.g., halogens) or donating groups (e.g., methoxy) on aromatic rings. For example, 3,5-dibromo substituents (Compound 15) enhanced activity against HT-1080 cells ().
  • Core Modifications : Replace morpholine with other heterocycles (e.g., piperidine) and compare binding affinity via tubulin polymerization assays ().
  • Hydrophobicity Optimization : Use SwissADME to predict logP values and adjust alkyl chain lengths to improve membrane permeability ().

Q. What experimental approaches are used to elucidate the mechanism of microtubule disruption by this compound?

  • Methodological Answer :

  • Cell Cycle Analysis : Flow cytometry (e.g., propidium iodide staining) identifies G2/M arrest in cancer cells ().
  • Tubulin Polymerization Assays : Monitor optical density at 340 nm to quantify inhibition ().
  • Immunofluorescence Microscopy : Visualize cytoskeletal disruption (e.g., loss of microtubule networks in M21 cells; ).

Q. How can molecular modeling guide the design of derivatives targeting the colchicine-binding site (C-BS) of tubulin?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to predict binding poses. Key interactions include hydrophobic contacts with β-tubulin residues (e.g., Val238, Leu248) and sulfonyl oxygen hydrogen bonds ().
  • Free Energy Calculations : MM-PBSA/GBSA methods estimate binding affinities for substituent prioritization ().

Q. How do researchers resolve contradictions in SAR data for sulfonylmorpholine derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare activity trends across cell lines (e.g., HT-29 vs. MCF7) to identify context-dependent effects ().
  • Crystallography : Resolve X-ray structures of compound-tubulin complexes to validate substituent roles (e.g., 3,4,5-trimethoxy groups enhance π-π stacking; ).

Methodological Considerations

Q. What pharmacokinetic parameters should be prioritized during preclinical evaluation?

  • Methodological Answer :

  • SwissADME Predictions : Assess bioavailability (e.g., Lipinski’s Rule of Five), metabolic stability (CYP450 interactions), and blood-brain barrier penetration ().
  • In Vivo Toxicity : Use chicken embryo models to evaluate teratogenicity (e.g., mortality rates and wet weight reduction; ).

Q. How are NMR and HRMS data interpreted to distinguish regioisomers in sulfonylmorpholine derivatives?

  • Methodological Answer :

  • 13C NMR : Compare chemical shifts for sulfonyl-linked carbons (e.g., δ 143–145 ppm for para-substituted phenyl groups; ).
  • Isotopic Pattern Analysis : HRMS distinguishes isomers via exact mass differences (e.g., Cl vs. Br substitutions; ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(4-morpholin-4-ylsulfonylphenyl)phenyl]sulfonylmorpholine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[4-(4-morpholin-4-ylsulfonylphenyl)phenyl]sulfonylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.